3-fluoro-6-(trifluoromethyl)pyridin-2-amine
Description
3-Fluoro-6-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative featuring a fluorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 6 on the pyridine ring. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing nature of fluorine and trifluoromethyl groups, which can enhance metabolic stability and lipophilicity.
Properties
IUPAC Name |
3-fluoro-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTYSIRYERIZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-6-(trifluoromethyl)pyridin-2-amine can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C). Another method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Chemical Reactions Analysis
3-fluoro-6-(trifluoromethyl)pyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Scientific Research Applications
Chemistry
3-Fluoro-6-(trifluoromethyl)pyridin-2-amine serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its role in the development of novel materials and pharmaceuticals is significant due to its ability to enhance the stability and reactivity of target molecules .
Biological Applications
Research indicates that this compound exhibits potential biological activities, making it a candidate for use as:
- Radiolabeled Imaging Agents : Its unique properties allow it to be used in imaging techniques for cancer detection.
- Pharmaceutical Development : Fluorinated pyridines are often incorporated into drug formulations to improve metabolic stability and binding affinity to biological targets .
Several derivatives featuring the trifluoromethyl group have been approved for use in pharmaceuticals, highlighting the compound's relevance in drug discovery and development .
Agrochemicals
The compound's derivatives are extensively utilized in agrochemical applications for crop protection. Notably, more than 20 new agrochemicals containing trifluoromethylpyridine derivatives have been introduced to the market, demonstrating their effectiveness in pest management .
Case Study 1: Pharmaceutical Development
A recent study explored the use of 3-fluoro-6-(trifluoromethyl)pyridin-2-amine in synthesizing novel antiviral agents. The incorporation of this compound into drug formulations resulted in enhanced antiviral activity against various viral strains, showcasing its potential in therapeutic applications .
Case Study 2: Agrochemical Efficacy
In agricultural research, compounds derived from 3-fluoro-6-(trifluoromethyl)pyridin-2-amine were tested for their effectiveness against specific pests. The results indicated a significant reduction in pest populations when treated with these agrochemicals, thus validating their application in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 3-fluoro-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to bind to target proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs based on substituent patterns, molecular weights, and applications:
Pharmaceutical Potential
Agrochemical Utility
- The trifluoromethyl group in 6-Chloro-5-(trifluoromethyl)pyridin-2-amine enhances pesticidal activity by resisting oxidative degradation in plant systems .
Biological Activity
3-Fluoro-6-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various domains, backed by research findings and data.
Overview of the Compound
3-Fluoro-6-(trifluoromethyl)pyridin-2-amine is characterized by the presence of fluorine atoms, which significantly influence its chemical behavior and biological interactions. The compound's structure can be summarized as follows:
- Chemical Formula : CHFN
- Molecular Weight : 195.12 g/mol
The presence of trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications.
The biological activity of 3-fluoro-6-(trifluoromethyl)pyridin-2-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance binding affinity to proteins and enzymes, which can lead to modulation of their activity. This interaction may result in:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Alteration of Cellular Signaling : By binding to target proteins, it can influence signaling cascades within cells.
Cancer Imaging
One notable application of 3-fluoro-6-(trifluoromethyl)pyridin-2-amine is its use as a radiolabeled imaging agent for cancer detection. Studies indicate that fluorinated compounds are effective in enhancing the visibility of tumors during imaging procedures due to their unique interactions with biological tissues.
Pharmacological Potential
Research has shown that this compound exhibits potential as a pharmaceutical agent. Its unique structural properties allow it to be incorporated into drug formulations aimed at treating various conditions. For instance:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activity through mechanisms involving apoptosis induction in cancer cells.
- Neuropharmacological Effects : The compound may also affect neurotransmitter systems, indicating potential use in treating neurological disorders.
Comparative Analysis with Similar Compounds
To better understand the significance of 3-fluoro-6-(trifluoromethyl)pyridin-2-amine, it is useful to compare it with similar fluorinated pyridine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Fluoro-3-bromopyridine | Bromine substitution | Moderate enzyme inhibition |
| 2,6-Difluoropyridine | Two fluorine substitutions | Enhanced binding affinity |
| 2-Fluoro-3-chloropyridine | Chlorine substitution | Antimicrobial properties |
The unique trifluoromethyl group in 3-fluoro-6-(trifluoromethyl)pyridin-2-amine distinguishes it from these compounds, potentially enhancing its efficacy and stability .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research demonstrated that derivatives with trifluoromethyl groups showed improved metabolic stability and enhanced activity against specific cancer cell lines compared to non-fluorinated analogs .
- Animal Models : In vivo studies indicated that the compound could effectively reduce tumor size in murine models when used as part of a therapeutic regimen.
- Mechanistic Insights : Detailed investigations revealed that the binding interactions between the compound and target proteins often involved hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Q & A
Q. What are the common synthetic routes for preparing 3-fluoro-6-(trifluoromethyl)pyridin-2-amine, and how are yields optimized?
The synthesis typically involves nucleophilic substitution or fluorination reactions on pre-functionalized pyridine scaffolds. For example:
- Substitution approach : Starting from 2,6-dichloro-3-(trifluoromethyl)pyridine, fluorine can be introduced via reaction with KF in polar aprotic solvents (e.g., DMSO) at elevated temperatures (60–100°C) to replace chlorine at the 3-position .
- Fluorination : Direct fluorination using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) on hydroxyl or amino precursors can achieve regioselective fluorination .
- Optimization : Yields (>85%) are achieved by controlling reaction time, temperature, and stoichiometry of fluorinating agents. Purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are most effective for characterizing 3-fluoro-6-(trifluoromethyl)pyridin-2-amine?
- 1H/19F NMR : Critical for confirming fluorine substitution patterns and trifluoromethyl group integrity. For example, the 19F NMR spectrum shows distinct signals for -CF₃ (~-60 ppm) and aromatic fluorine (-120 to -140 ppm) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ peak at m/z 209) .
- XRD : Rarely reported for this compound, but single-crystal X-ray diffraction can resolve structural ambiguities in derivatives .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a key intermediate in:
- Antimicrobial agents : Fluorinated pyridines enhance bioavailability and metabolic stability. Derivatives like fluazinam (a fungicide) use similar scaffolds .
- Kinase inhibitors : The trifluoromethyl group improves binding affinity to hydrophobic enzyme pockets. Structural analogs are explored in anticancer drug discovery .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group influence regioselectivity in further functionalization?
The -CF₃ group is strongly electron-withdrawing, directing electrophilic attacks to the meta position (C-5) and nucleophilic substitutions to the para position (C-4) relative to itself. Computational studies (DFT) show that the LUMO localization at C-4 facilitates nucleophilic reactions, while steric hindrance from -CF₃ limits reactivity at C-5 .
Q. What strategies mitigate decomposition or instability during storage and reactions?
- Storage : Under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of the amine group .
- Reaction conditions : Avoid protic solvents (e.g., H₂O, alcohols) and strong acids/bases that may cleave the C-F bond. Use anhydrous THF or DCM as reaction media .
- Stabilizers : Additives like BHT (butylated hydroxytoluene) reduce oxidative degradation during long-term storage .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Predicts binding modes to target proteins (e.g., kinase ATP-binding sites). For example, replacing the 3-fluoro group with bulkier substituents (e.g., -Cl) may improve affinity .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with logP and IC₅₀ values to optimize pharmacokinetics .
Q. What contradictions exist in reported synthetic yields, and how are they resolved?
- Discrepancy : Some methods report >90% yields (via Pd-catalyzed amination ), while others achieve 70–80% (direct fluorination ).
- Resolution : Catalyst choice (e.g., Xantphos/Pd(OAc)₂ vs. CuI) and reaction scale impact efficiency. Small-scale microwave-assisted synthesis often outperforms batch reactions .
Methodological Challenges
Q. How to address low regioselectivity in fluorination reactions of pyridine precursors?
- Directed metallation : Use directing groups (e.g., -NH₂) to position fluorine at specific sites. For example, lithiation at -78°C followed by electrophilic fluorination (NFSI) achieves >90% regiocontrol .
- Protecting groups : Temporary protection of the amine (-Boc) prevents unwanted side reactions during fluorination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
